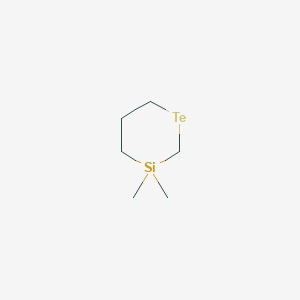
1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes an imidazole ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with hexadecyl chloride under reflux conditions. The reaction is carried out in an organic solvent such as acetonitrile or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions through ion exchange processes.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as silver nitrate or sodium tetrafluoroborate can be used to replace the chloride ion.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate.
Scientific Research Applications
1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where it can cause cell lysis in bacteria.
Comparison with Similar Compounds
1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Hexadecyl-2,3-dihydro-1H-indene: Contains a different ring structure but shares the long alkyl chain.
Uniqueness: 1-Ethyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of an imidazole ring and a long alkyl chain, which imparts distinct surfactant properties and biological activity.
Properties
CAS No. |
61546-04-1 |
|---|---|
Molecular Formula |
C21H43ClN2 |
Molecular Weight |
359.0 g/mol |
IUPAC Name |
1-ethyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C21H42N2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h19-20H,3-18,21H2,1-2H3;1H |
InChI Key |
NSNDKMBITSHRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14578878.png)



![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)

![(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14578909.png)
![3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14578910.png)
![1H-Pyrrole-3-carbonitrile, 5-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14578916.png)


![N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide](/img/structure/B14578938.png)


